

Application Notes and Protocols: GSK-2256098 Hydrochloride In Vivo Administration

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Compound of Interest

Compound Name: GSK-2256098 hydrochloride

Cat. No.: B12754057

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Introduction

GSK-2256098 hydrochloride is a potent and selective, ATP-competitive, reversible inhibitor of focal adhesion kinase (FAK).[1][2] It demonstrates antiangiogenic and antineoplastic activities by targeting FAK, which is a critical mediator of cell adhesion, migration, proliferation, and survival.[3][4] FAK is often upregulated and constitutively activated in various tumor cell types.[4] Inhibition of FAK can disrupt downstream signaling pathways, including ERK, JNK/MAPK, and PI3K/Akt, thereby impeding tumor growth, survival, and angiogenesis.[1][4] These application notes provide a summary of recommended in vivo dosages and administration protocols based on preclinical and clinical studies.

Data Presentation

In Vivo Dosage and Administration in Preclinical Models

Animal Model	Cancer Type	Dosage	Administration Route	Dosing Schedule	Key Findings
Mouse	Ovarian Cancer (orthotopic)	75 mg/kg	Not specified	Not specified	Significant reduction in FAK phosphorylation.[5] Monotherapy resulted in a 58% decrease in mean tumor weight compared to control.[5]
Mouse	Uterine Cancer (Ishikawa orthotopic)	Not specified	Not specified	Not specified	Resulted in lower tumor weights and fewer metastases. [1]
Rat	N/A (Pharmacokinetic study)	Single oral dose	Oral	Single dose	Limited CNS penetration with an intact blood-brain barrier.[6]
Mouse	Glioblastoma (subcutaneous U87MG xenograft)	Not specified	Not specified	Not specified	Dose- and time-dependent inhibition of pFAK.[6]

Human Clinical Trial Dosage

Clinical Trial Phase	Patient Population	Dosage	Administration Route	Dosing Schedule	Maximum Tolerated Dose (MTD)
Phase I	Advanced Solid Tumors	80, 160, 300, 600, 1000, 1250, 1500 mg	Oral	Twice daily (BID)	1000 mg BID[7][8]
Phase I (expansion cohort)	Recurrent Glioblastoma	500, 750, 1000 mg	Oral	Twice daily (BID)	1000 mg BID[9][10]

Experimental Protocols

Protocol 1: In Vivo Efficacy Study in an Orthotopic Mouse Model of Ovarian Cancer

This protocol is a representative example based on findings from preclinical studies.[5]

1. Animal Model:

- Species: Immunocompromised mice (e.g., nude or SCID).
- Cell Line: Human ovarian cancer cell line (e.g., HeyA8 or SKOV3-IP1).
- Implantation: Orthotopic injection of cancer cells into the ovarian bursa.

2. Reagent Preparation:

- Formulate **GSK-2256098 hydrochloride** in a suitable vehicle for in vivo administration. A common formulation involves dissolving the compound in a vehicle such as 10% DMSO and 90% Corn oil.[3]
- Prepare fresh on the day of dosing.[3]

3. Administration:

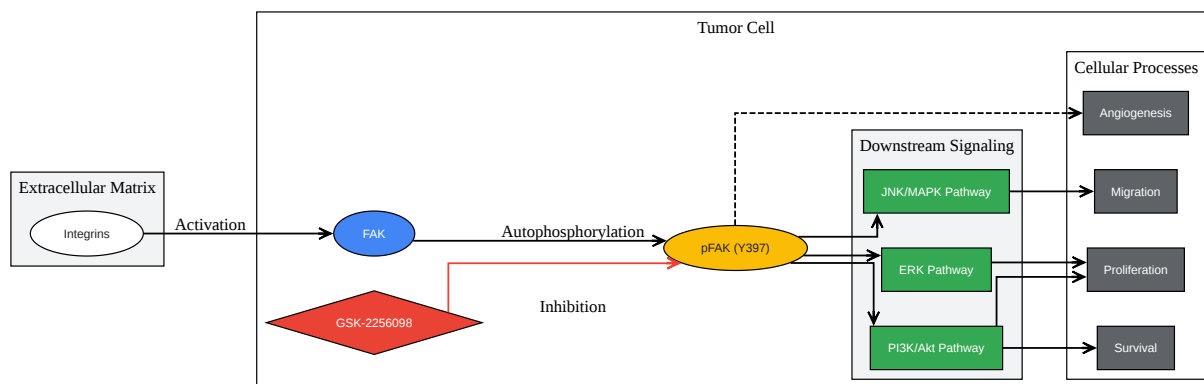
- Dosage: Based on dose-finding studies, 75 mg/kg was shown to be effective.[5]
- Route: While not explicitly stated in the source, oral gavage is a common route for this compound in preclinical studies.
- Schedule: Administer the compound daily or as determined by preliminary tolerability studies.

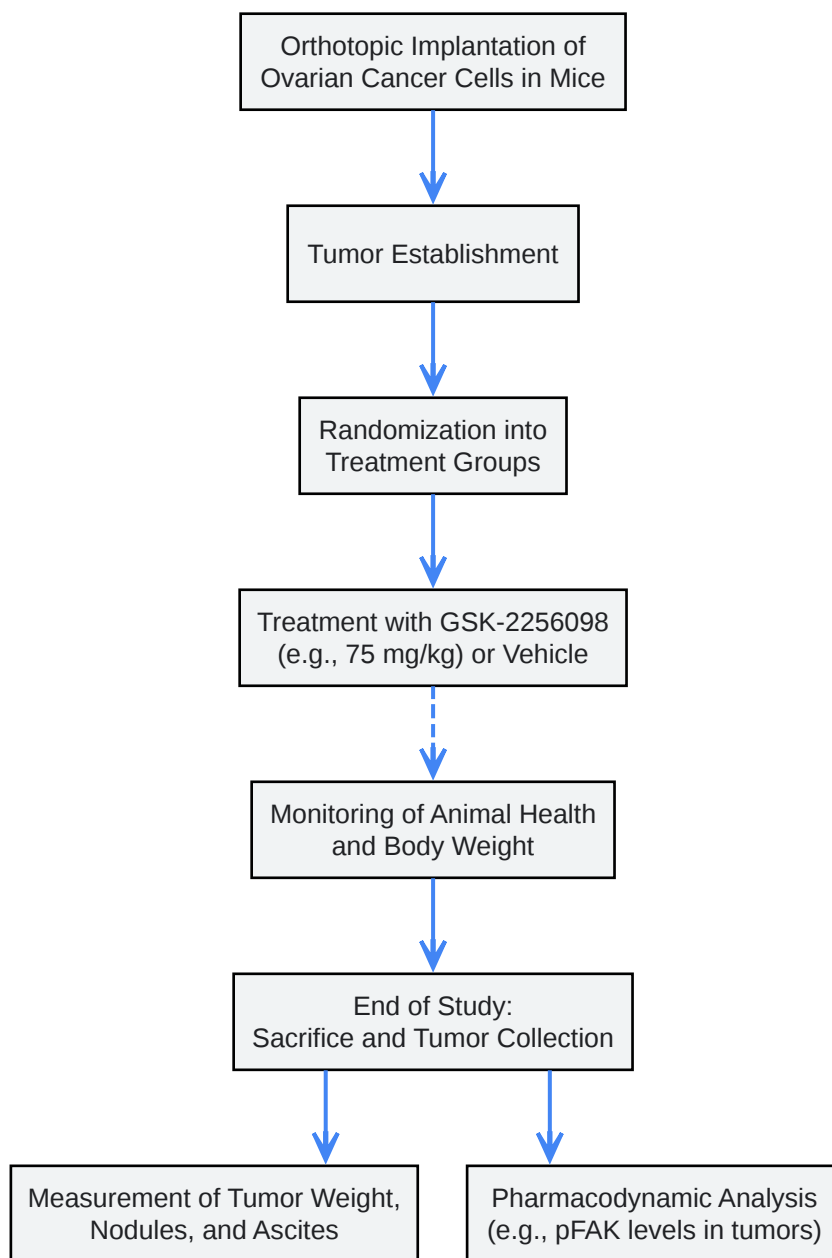
4. Monitoring and Endpoints:

- Monitor animal health and body weight regularly.
- At the end of the study, sacrifice the animals and collect tumors.
- Primary Endpoint: Tumor weight.
- Secondary Endpoints: Number of tumor nodules, ascites volume.
- Pharmacodynamic Analysis: Assess the level of FAK phosphorylation (pFAK) in tumor tissues via methods like Western blot or immunohistochemistry to confirm target engagement.

Visualizations

Signaling Pathway of FAK Inhibition by GSK-2256098





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